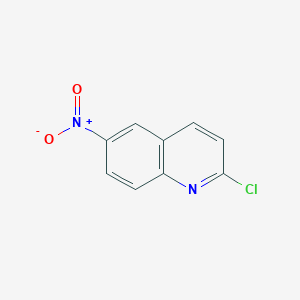

2-Chloro-6-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYXTVZGTFWRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448421 | |

| Record name | 2-chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29969-57-1 | |

| Record name | 2-Chloro-6-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29969-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-nitroquinoline: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-nitroquinoline, a key heterocyclic intermediate in medicinal chemistry. This document delves into its physicochemical properties, outlines a robust synthetic pathway, and explores its reactivity and applications, particularly in the development of novel therapeutic agents. Detailed protocols for synthesis and characterization, alongside safety and handling guidelines, are provided for researchers, scientists, and drug development professionals. The information is grounded in established chemical principles and supported by scientific literature to ensure technical accuracy and practical utility.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] From the pioneering antimalarial drug quinine to modern anticancer agents, quinoline derivatives have consistently proven to be a rich source of therapeutic innovation.[3][4] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of a molecule's pharmacological profile. This compound (CAS No. 29969-57-1) is a versatile building block, offering multiple reaction sites for chemical modification, making it a valuable starting material for the synthesis of diverse compound libraries for drug screening.[5][6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 29969-57-1 | [7][8] |

| Molecular Formula | C₉H₅ClN₂O₂ | [7][8] |

| Molecular Weight | 208.60 g/mol | [7][9][10] |

| Appearance | Light yellow solid | [11] |

| Melting Point | 236-237 °C | [9] |

| Boiling Point | 363.444 °C at 760 mmHg (Predicted) | [9] |

| Density | 1.484 g/cm³ (Predicted) | [9] |

| Solubility | Data not readily available, expected to be soluble in common organic solvents. | |

| pKa | -1.42 ± 0.43 (Predicted) | |

| XLogP3 | 2.5 | [10] |

Synthesis and Reaction Chemistry

The synthesis of this compound can be approached through several established methods for quinoline construction. A plausible and widely utilized method is the Vilsmeier-Haack reaction, which allows for the formation of 2-chloroquinoline derivatives from corresponding anilines.[10][12]

Proposed Synthetic Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides an efficient route to 2-chloro-3-formylquinolines from N-arylacetamides. For the synthesis of this compound, a suitable starting material would be N-(4-nitrophenyl)acetamide. The reaction proceeds via the formation of a Vilsmeier reagent (a chloroiminium salt) from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then reacts with the electron-rich aromatic ring of the acetanilide to induce cyclization and formylation. Subsequent workup yields the 2-chloroquinoline derivative. While this specific reaction for this compound is not explicitly detailed in the literature, the general applicability of the Vilsmeier-Haack reaction to substituted acetanilides supports this proposed pathway.[10]

Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.

Key Reactivity: Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr).[7][9][13] The electron-withdrawing nature of the quinoline nitrogen and the nitro group enhances the electrophilicity of the carbon bearing the chlorine, facilitating attack by nucleophiles. This reactivity allows for the introduction of a wide array of functional groups at the 2-position, making this compound a valuable precursor for generating diverse molecular scaffolds.[14][15]

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Applications in Drug Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules. Quinoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5]

By leveraging the reactivity of the 2-chloro and 6-nitro groups, medicinal chemists can synthesize libraries of novel compounds for high-throughput screening. The nitro group can be reduced to an amine, which can then be further functionalized to introduce diverse pharmacophores.[13] The 2-chloro position, as previously mentioned, is amenable to SₙAr reactions. This dual functionality allows for the systematic exploration of the structure-activity relationship (SAR) of quinoline-based drug candidates.[4]

Analytical and Quality Control Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the nine carbon atoms of the quinoline skeleton. The carbons directly attached to the chlorine and nitro groups will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: Strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.[18]

-

C-Cl stretching: ~850-750 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. A characteristic isotopic pattern for the chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) is also expected.[19][20]

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling to minimize risks. While specific toxicological data for this compound is limited, general precautions for this class of chemicals should be strictly followed.[21][22]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, acids, and oxidizing and reducing agents.[23][24] Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Nitroaromatic compounds can be thermally unstable and may decompose exothermically.[25][26] Avoid exposure to high temperatures, sparks, and open flames.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity, particularly its susceptibility to nucleophilic aromatic substitution, make it an important building block for the synthesis of novel quinoline derivatives with potential therapeutic applications. This technical guide provides a solid foundation for researchers to understand and effectively utilize this compound in their drug discovery and development endeavors. Adherence to the outlined synthetic, analytical, and safety protocols will ensure its safe and efficient application in the laboratory.

References

- LookChem. Cas 29969-57-1, this compound.

- Santa Cruz Biotechnology. This compound | CAS 29969-57-1 | SCBT.

- Appchem. This compound | 29969-57-1 | C9H5ClN2O2.

- ChemicalBook.

- DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.

- Safety Data Sheet. Nitroaromatics and Isophorone Standard. (2019-03-29).

- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020-06-01).

- International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.

- International Journal of Chemical Studies.

- Benchchem.

- PubMed.

- ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025-12-06).

- MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024-12-20).

- ChemicalBook. 2-CHLORO-6-NITROQUINOXALINE(6272-25-9) 1H NMR spectrum.

- PubChem. 2-Chloroquinoline | C9H6ClN | CID 11928.

- Minnesota Department of Health. Quinoline Toxicological Summary. (2023-11).

- PMC. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020-08-09).

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv

- Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone deriv

- Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline.

- Benchchem. An In-depth Technical Guide on the Potential Biological Activity of 3-Chloro-6-nitroisoquinolin-1-ol.

- Benchchem. Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.

- NIST WebBook. Quinoline, 2-chloro-.

- PubMed.

- AChemBlock. This compound 97% | CAS: 29969-57-1.

- ACS Public

- ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds.

- Benchchem. An In-depth Technical Guide to the Physicochemical and Biological Profile of 7-Chloro-6-nitroquinoline.

- IChemE. Runaway reaction hazards in processing organic nitrocompounds.

- ResearchGate. Synthetic approach of substituted quinolines via starting with... | Download Scientific Diagram.

- YouTube. 15.6 Reaction Mechanisms, part 1. (2023-01-23).

- Environmental Health & Safety. Nitro Compounds.

- NIST WebBook. Quinoline, 2-chloro-.

- ChemSynthesis. This compound - C9H5ClN2O2, density, melting point, boiling point, structural formula, synthesis. (2025-05-20).

- Canadian Science Publishing.

- Chemistry LibreTexts. 16.

- Benchchem. An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.

- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020-06-02).

- Benchchem. An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties.

- Master Organic Chemistry. Reactions and Mechanisms.

- Benchchem.

- NIST WebBook. Quinoline, 2-chloro-.

- ChemicalBook. 6-NITROQUINOLINE(613-50-3) 1H NMR spectrum.

- ChemicalBook. 2-Chloro-6-nitrotoluene(83-42-1) 1H NMR spectrum.

- Benchchem. Spectroscopic Profile of 2-Chloroquinoline-6-sulfonamide: A Technical Guide.

- ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (2025-08-09).

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijsr.net [ijsr.net]

- 11. researchgate.net [researchgate.net]

- 12. chemijournal.com [chemijournal.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Quinoline, 2-chloro- [webbook.nist.gov]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Quinoline, 2-chloro- [webbook.nist.gov]

- 21. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. health.state.mn.us [health.state.mn.us]

- 23. agilent.com [agilent.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. icheme.org [icheme.org]

Introduction: The Strategic Importance of 2-Chloro-6-nitroquinoline

An In-Depth Technical Guide to the Physicochemical and Chemical Properties of 2-Chloro-6-nitroquinoline

This compound is a substituted heterocyclic aromatic compound that serves as a highly versatile and valuable building block in medicinal chemistry and organic synthesis.[1][2] The quinoline scaffold itself is a well-established pharmacophore, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial and anticancer properties.[3] In this compound, the quinoline nucleus is functionalized with two powerful electron-withdrawing groups: a chlorine atom at the 2-position and a nitro group at the 6-position.[2] This specific arrangement of substituents creates a unique electronic landscape that dictates the molecule's reactivity, making it an ideal precursor for the synthesis of more complex, biologically active molecules through targeted chemical modifications.

This technical guide provides a comprehensive exploration of the core physical and chemical properties of this compound. We will delve into its structural attributes, spectroscopic signature, and chemical reactivity, offering field-proven insights and detailed experimental protocols for its characterization. The causality behind its properties will be explained, grounding theoretical principles in practical application for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational properties of this compound are dictated by its molecular structure, which consists of a quinoline ring system substituted at the C2 and C6 positions.

Core Structural Identifiers:

-

IUPAC Name: this compound[6]

The presence of a chlorine atom on the electron-deficient pyridine ring and a nitro group on the carbocyclic benzene ring significantly influences the molecule's polarity, stability, and intermolecular interactions. These structural features give rise to the key physicochemical properties summarized below.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| Physical State | Light yellow solid | [6] |

| Melting Point | 236-237 °C | [4][5] |

| Boiling Point | 363.444 °C at 760 mmHg | [4][5] |

| Density | 1.484 g/cm³ | [4][5] |

| Flash Point | 173.605 °C | [4][5] |

| Vapor Pressure | 0 mmHg at 25 °C | [4][5] |

| pKa (Predicted) | -1.42 ± 0.43 | [5] |

| Solubility | No data available | [4] |

Note: While most properties are experimentally determined, some, like the pKa, are predicted values based on computational models.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electronic effects of its substituents. Both the chloro and nitro groups are strongly electron-withdrawing, which deactivates the quinoline ring system towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[7][8]

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The chlorine atom at the C2 position is particularly susceptible to displacement by nucleophiles. This is because the C2 position is part of the inherently electron-poor pyridine ring, and the adjacent ring nitrogen can effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. The nitro group at C6 further enhances this reactivity by withdrawing electron density from the entire ring system through resonance.

This high reactivity makes this compound an excellent substrate for introducing a wide variety of functional groups (e.g., amines, alkoxides, thiols) at the C2 position, a critical step in the synthesis of many targeted pharmaceutical compounds.[9]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The second major site of reactivity is the nitro group at the C6 position. This group can be readily reduced to a primary amine (6-amino-2-chloroquinoline), which serves as a versatile synthetic handle for further functionalization, such as amide bond formation or diazotization reactions.[10] This transformation is fundamental for building molecular diversity from the quinoline scaffold.

Common Reduction Methods:

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

-

Metal/Acid Reduction: Classic conditions such as Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl).[10]

The choice of reducing agent is critical and depends on the presence of other reducible functional groups within the molecule.

Spectroscopic Profile and Characterization

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. While publicly available experimental spectra are limited, the expected features can be reliably predicted based on its structure and data from analogous compounds.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The electron-withdrawing effects of the chloro and nitro groups will cause the protons on the quinoline ring to shift downfield compared to unsubstituted quinoline.[11] The coupling patterns (doublets, doublet of doublets) will be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should display nine signals corresponding to the nine carbon atoms in the quinoline ring. The carbon atom attached to the chlorine (C2) and the carbon attached to the nitro group (C6) will have characteristic chemical shifts influenced by these substituents.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1580-1620 | C=N Stretch | Quinoline Ring |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

| ~1500-1550 & 1330-1370 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group |

| ~1000-1100 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 208.6).

-

Isotope Pattern: A crucial diagnostic feature will be the presence of an M+2 peak with an intensity approximately one-third of the molecular ion peak.[13] This characteristic 3:1 ratio is definitive for a compound containing one chlorine atom.

Caption: Workflow for the synthesis and spectroscopic characterization.

Experimental Protocols for Spectroscopic Analysis

The following are generalized, self-validating protocols for obtaining high-quality spectroscopic data for this compound.

Protocol 1: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.[14]

-

Instrument Setup: Insert the sample into the NMR spectrometer (≥400 MHz recommended for better resolution). Lock the spectrometer on the deuterium signal of the solvent and optimize the magnetic field homogeneity by shimming.[11]

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters to set include spectral width, acquisition time, relaxation delay (typically 1-2 seconds), and the number of scans (16-64 scans are usually sufficient for achieving a good signal-to-noise ratio).[11]

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024-4096) are typically required due to the lower natural abundance of ¹³C.[12]

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Protocol 2: FT-IR Spectrum Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Background Collection: Before running the sample, acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Spectrum Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption peaks and compare them to known values for the expected functional groups.[12]

Safety and Handling

This compound is a chemical compound intended for research and development use only.[2][4] As with any laboratory chemical, it should be handled with appropriate care, following standard safety protocols.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[4]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.

-

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.[4]

Conclusion

This compound is a compound of significant strategic value in synthetic chemistry. Its well-defined physicochemical properties and predictable reactivity, governed by the chloro and nitro substituents, make it an exceptional starting material for creating diverse libraries of novel quinoline derivatives. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring and quality control. By leveraging the insights and protocols outlined in this guide, researchers can confidently and effectively utilize this compound in their synthetic endeavors to accelerate the discovery and development of new chemical entities.

References

- BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.

- ChemicalBook. (2025).

- Pfluger, P., et al. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives.

- ECHEMI. (n.d.).

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem.

- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.

- Journal of the Indian Chemical Society. (1992).

- mol-instincts.com. (2025). This compound - C9H5ClN2O2, density, melting point, boiling point, structural formula, synthesis.

- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 2-Chloroquinoline.

- Santa Cruz Biotechnology. (2025). This compound. Santa Cruz Biotechnology, Inc.

- LookChem. (n.d.). Cas 29969-57-1, this compound. LookChem.

- Alfa Chemistry. (n.d.). CAS 6272-25-9 2-Chloro-6-nitroquinoxaline. Alfa Chemistry.

- BenchChem. (2025).

- Thermo Fisher Scientific. (n.d.).

- Sigma-Aldrich. (2025).

- ChemSynthesis. (2025). 2-chloro-6-nitroquinoxaline.

- BenchChem. (2025).

- AChemBlock. (n.d.). This compound 97%. AChemBlock.

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline. BenchChem.

- ChemicalBook. (n.d.). 6-NITROQUINOLINE CAS#: 613-50-3. ChemicalBook.

- Biosynth. (n.d.). 2-chloro-3-nitroquinoline. Biosynth.

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-6-nitroquinoline. BenchChem.

- BenchChem. (2025). The Nitro Group in 7-Chloro-6-nitroquinoline: An In-depth Technical Guide to its Reactivity. BenchChem.

- PubChem. (n.d.). 6-Nitroquinoline.

- BenchChem. (n.d.). 2-Chloro-6-nitroquinoxaline | Research Chemical. BenchChem.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide. BenchChem.

- ChemScene. (n.d.). 58416-31-2 | 7-Chloro-6-nitroquinoline. ChemScene.

- Arshad, S., et al. (2025). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.

Sources

- 1. This compound | C9H5ClN2O2 | CID 10921723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound 97% | CAS: 29969-57-1 | AChemBlock [achemblock.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chloro-6-nitroquinoline: A Versatile Intermediate in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the quinoline scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents with a vast spectrum of biological activities.[1][2] This guide delves into the specifics of a particularly valuable derivative: 2-Chloro-6-nitroquinoline. The strategic placement of a chloro group at the 2-position and a nitro group at the 6-position endows this molecule with a dual reactivity that makes it an exceptionally versatile building block for the synthesis of novel compounds.[3]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its reactivity, and the foundation of its application, providing a robust framework for its effective utilization in the laboratory.

Part 1: Molecular Profile and Physicochemical Properties

The utility of this compound in synthetic chemistry begins with a fundamental understanding of its structure and inherent physical properties. The molecule consists of a quinoline bicyclic heteroaromatic system, functionalized with a highly reactive chlorine atom and a strongly electron-withdrawing nitro group.

Molecular Structure

The structural arrangement of this compound is the primary determinant of its chemical behavior. The nitrogen atom in the quinoline ring and the nitro group at C6 significantly influence the electron density of the aromatic system, activating the C2 position for nucleophilic attack.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The macroscopic properties of a compound are critical for planning experiments, from selecting appropriate solvents to designing purification strategies. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 29969-57-1 | [4][5] |

| Molecular Formula | C₉H₅ClN₂O₂ | [4][5][6] |

| Molecular Weight | 208.60 g/mol | [4][5][6] |

| IUPAC Name | This compound | [7] |

| Melting Point | 236-237 °C | [8][9] |

| Boiling Point | 363.4 °C at 760 mmHg | [8][9] |

| Density | 1.484 g/cm³ | [8][9] |

| SMILES | O=[O-] | [4][7] |

Part 2: Synthesis and Mechanistic Insights

The preparation of this compound can be achieved through several synthetic pathways. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. A common and efficient method involves the chlorination of a pre-existing 6-nitroquinolin-2-ol nucleus. This approach is favored because it precisely controls the position of both functional groups.

Core Synthetic Pathway: Chlorination of 6-nitroquinolin-2-ol

The conversion of the hydroxyl group at the 2-position of the quinoline to a chloro group is a standard transformation. The mechanism proceeds through the activation of the hydroxyl group by a chlorinating agent, such as phosphorus oxychloride (POCl₃), turning it into a good leaving group which is subsequently displaced by a chloride ion.[3] The use of phosphorus pentachloride (PCl₅) as an additive can enhance the reaction rate and yield.[3]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Chlorination

This protocol is designed as a self-validating system, with clear checkpoints for monitoring and ensuring the integrity of the final product.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-nitroquinolin-2-ol (1.0 eq). Cautiously add phosphorus oxychloride (POCl₃, 5-10 eq) while stirring. Causality: POCl₃ serves as both the chlorinating agent and the solvent in many cases, ensuring the reactants are in a solution phase for efficient reaction.

-

Reagent Addition: If desired, add phosphorus pentachloride (PCl₅, 0.1-0.2 eq) to the mixture. Causality: PCl₅ can help to drive the reaction to completion, especially if the starting material is less reactive.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them carefully, and spotting them against the starting material. Self-Validation: The disappearance of the starting material spot on the TLC plate provides a clear endpoint for the reaction, preventing unnecessary heating that could lead to side products.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. Causality: This step quenches the excess reactive POCl₃ and precipitates the organic product from the aqueous medium.

-

Neutralization and Isolation: The acidic aqueous slurry is then carefully neutralized with a saturated solution of sodium bicarbonate or with ammonium hydroxide until the pH is ~7-8. The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to yield pure this compound. Self-Validation: The purity of the final compound should be confirmed by measuring its melting point and by spectroscopic analysis (NMR, MS).

Part 3: Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in its predictable and versatile reactivity at two distinct positions, allowing for sequential or orthogonal chemical modifications.[3]

-

Nucleophilic Aromatic Substitution (SₙAr) at C2: The chlorine atom at the 2-position is highly susceptible to displacement by a wide range of nucleophiles.[3] This reactivity is enhanced by the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate. This pathway is fundamental for introducing amine, ether, thioether, and other functionalities, which are crucial for modulating the biological activity of the resulting molecules.

-

Reduction of the Nitro Group at C6: The nitro group can be readily reduced to a primary amine (-NH₂) using standard reducing agents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or sodium dithionite. This transformation opens up a new vector for chemical elaboration, as the resulting amino group can be acylated, alkylated, or used in the formation of other heterocyclic rings.[10]

Caption: Key derivatization pathways for this compound.

Part 4: Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value starting material for building more complex molecules with therapeutic potential.[5][8] The quinoline core is a well-established pharmacophore in drugs targeting a range of diseases.

-

Anticancer Agents: Many substituted quinoline derivatives exhibit potent anticancer activity.[10][11] The ability to functionalize the 2- and 6-positions allows for the synthesis of libraries of compounds that can be screened against various cancer cell lines and protein kinases, which are crucial targets in oncology.[11]

-

Antiviral Research: The 2-chloroquinoline scaffold has been explored for developing antiviral agents. For example, derivatives have been designed as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), two cysteine proteases essential for viral replication.[2]

-

Antimalarial Drugs: The 4-aminoquinoline structure is famous for its role in antimalarial drugs like chloroquine. While this compound is a 2-chloro isomer, the underlying quinoline scaffold remains a key area of research for developing new treatments against malaria.[12]

The strategic importance of this compound is that it provides a robust and reliable entry point to novel chemical space, enabling the systematic exploration of structure-activity relationships (SAR) by allowing medicinal chemists to fine-tune the steric and electronic properties of drug candidates.

Part 5: Safety, Handling, and Spectroscopic Characterization

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.[8]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15] Avoid contact with skin and eyes.[14]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[8][13]

Spectroscopic Characterization Protocol

Confirmation of the structure and purity of the synthesized or purchased this compound is essential.

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for ¹H and ¹³C NMR analysis.

-

FT-IR: Prepare a KBr pellet containing a small amount of the solid compound or use an ATR accessory.

-

MS: Dissolve a small sample in a volatile solvent like methanol or acetonitrile for analysis by techniques such as GC-MS or ESI-MS.

-

-

Expected Spectral Features:

-

¹H NMR: Aromatic protons will appear in the downfield region (typically δ 7.5-9.0 ppm), with splitting patterns characteristic of the substituted quinoline ring system.

-

¹³C NMR: Expect nine distinct carbon signals, with carbons attached to electron-withdrawing groups (C2-Cl, C6-NO₂) appearing at characteristic chemical shifts.

-

IR Spectroscopy: Look for characteristic absorption bands corresponding to aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N stretching (~1600-1450 cm⁻¹), strong asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹), and C-Cl stretching (~850-750 cm⁻¹).[10]

-

Mass Spectrometry: The molecular ion peak [M]⁺ should be observed, along with a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).[10]

-

Conclusion

This compound is far more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined molecular structure, predictable dual reactivity, and established synthetic pathways make it a reliable and valuable intermediate. For researchers and scientists dedicated to developing the next generation of therapeutics, a thorough understanding of the principles laid out in this guide is foundational to leveraging the full potential of this versatile molecular scaffold.

References

- Benchchem. (n.d.). This compound | 29969-57-1.

- Appchem. (n.d.). This compound | 29969-57-1 | C9H5ClN2O2.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- ChemSynthesis. (2025). This compound - C9H5ClN2O2, density, melting point, boiling point, structural formula, synthesis.

- LookChem. (n.d.). Cas 29969-57-1, this compound.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 29969-57-1.

- AChemBlock. (n.d.). This compound 97% | CAS: 29969-57-1.

- Echemi. (n.d.). 2-Chloro-6-nitro-3-phenylquinoline SDS, 59412-15-6 Safety Data Sheets.

- Benchchem. (n.d.). An In-depth Technical Guide to 7-Chloro-6-nitroquinoline (CAS: 58416-31-2).

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-6-nitroquinoline.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery.

- Benchchem. (n.d.). A Head-to-Head Comparison of 7-Chloro-6-nitroquinoline and Other Quinoline Scaffolds in Anticancer Drug Discovery.

- PubMed Central. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. appchemical.com [appchemical.com]

- 5. scbt.com [scbt.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound 97% | CAS: 29969-57-1 | AChemBlock [achemblock.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Cas 29969-57-1,this compound | lookchem [lookchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-nitroquinoline from Aniline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed pathway for the synthesis of 2-chloro-6-nitroquinoline, a valuable heterocyclic scaffold in medicinal chemistry. The strategic approach begins with a substituted aniline precursor, p-nitroaniline, to ensure precise regiochemical control over the substitution pattern of the quinoline core. The synthesis is presented in three major parts, encompassing four distinct chemical transformations. Each part is designed to provide not only a step-by-step experimental protocol but also the underlying mechanistic principles and field-proven insights essential for successful execution in a research and development setting.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions. The chosen pathway prioritizes regioselectivity and utilizes well-established, robust reactions in heterocyclic chemistry. The sequence begins with the construction of the 6-nitroquinoline core, followed by functionalization of the pyridine ring to introduce the 2-chloro substituent.

Caption: Overall workflow for the synthesis of this compound.

Part I: Synthesis of 6-Nitroquinoline via Skraup Reaction

The foundational step in this synthesis is the construction of the quinoline ring system. By starting with 4-nitroaniline, the Skraup reaction directly and unambiguously yields the desired 6-nitroquinoline isomer, thereby avoiding potentially problematic nitration of an unsubstituted quinoline ring, which can produce a mixture of isomers.

Principle and Mechanism

The Skraup synthesis is a classic acid-catalyzed reaction that involves the dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][2] The aromatic amine (4-nitroaniline) then undergoes a Michael-type conjugate addition to acrolein.[2] The resulting β-arylaminopropionaldehyde intermediate is subsequently cyclized under the strongly acidic conditions, followed by dehydration to form 1,2-dihydro-6-nitroquinoline. The final step is the in-situ oxidation of the dihydroquinoline intermediate to the aromatic 6-nitroquinoline. An oxidizing agent, such as arsenic acid or nitrobenzene itself, is required for this final aromatization step.[3][4]

Caption: Simplified mechanism of the Skraup synthesis of 6-nitroquinoline.

Experimental Protocol: Skraup Synthesis

This protocol is adapted from a similar, well-documented procedure in Organic Syntheses and must be performed with extreme caution due to the highly exothermic nature of the reaction.[4]

-

Reaction Setup: In a 2-liter three-necked round-bottom flask equipped with a robust mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-nitroaniline (138 g, 1.0 mol), arsenic pentoxide (115 g, 0.5 mol), and glycerol (276 g, 3.0 mol).

-

Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (200 mL) through the dropping funnel. The addition is exothermic, and the rate should be controlled to maintain the temperature below 120°C. An ice bath may be required for cooling.

-

Reaction: After the addition is complete, heat the mixture in an oil bath. The temperature should be carefully raised to 140-150°C and maintained for 4-5 hours. The reaction mixture will become dark and viscous.

-

Quenching and Neutralization: Allow the mixture to cool to below 100°C. Carefully and slowly, pour the reaction mixture into 2 L of ice-water with stirring. Cautiously neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 10). This step is also highly exothermic.

-

Isolation: The crude 6-nitroquinoline often precipitates as a solid. Isolate the solid by filtration. Alternatively, if an oily product is obtained, perform a steam distillation to isolate the product.[1]

-

Purification: Wash the crude solid with copious amounts of water. Recrystallize the product from ethanol or an ethanol/water mixture to yield 6-nitroquinoline as a pale yellow to brown solid.[5]

Quantitative Data: Part I

| Reagent | Molar Mass ( g/mol ) | Amount Used | Molar Eq. | Role |

| 4-Nitroaniline | 138.12 | 138 g | 1.0 | Starting Material |

| Glycerol | 92.09 | 276 g | 3.0 | Acrolein Precursor |

| Sulfuric Acid (conc.) | 98.08 | 200 mL | ~3.7 | Catalyst, Dehydrating Agent |

| Arsenic Pentoxide | 229.84 | 115 g | 0.5 | Oxidizing Agent |

| Product | 6-Nitroquinoline | 174.16 | - | Yield: ~60-70% |

Part II: Synthesis of 6-Nitroquinolin-2(1H)-one

The conversion of 6-nitroquinoline to its corresponding 2-quinolone (also known as a carbostyril) is a critical step to enable the subsequent introduction of the chlorine atom. This transformation is achieved via a two-step sequence involving N-oxidation followed by a rearrangement.

Step IIa: N-Oxidation of 6-Nitroquinoline

Principle and Mechanism: The nitrogen atom of the quinoline ring is nucleophilic and can be readily oxidized to an N-oxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing systems like hydrogen peroxide in acetic acid.[6] The reaction is a straightforward transfer of an oxygen atom to the nitrogen lone pair.

Experimental Protocol: N-Oxidation

-

Reaction Setup: Dissolve 6-nitroquinoline (17.4 g, 0.1 mol) in dichloromethane (DCM, 250 mL) in a 500 mL round-bottom flask.

-

Reagent Addition: Cool the solution in an ice bath to 0°C. Add m-CPBA (~77%, 24.7 g, 0.11 mol, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (100 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethyl acetate to yield 6-nitroquinoline N-oxide.

Step IIb: Rearrangement to 6-Nitroquinolin-2(1H)-one

Principle and Mechanism: Quinoline N-oxides undergo a well-known rearrangement upon treatment with acetic anhydride. The N-oxide oxygen first attacks the anhydride, forming an O-acetylated intermediate. This activates the C2 position for nucleophilic attack by the acetate counter-ion, forming a dihydroquinoline adduct. Subsequent elimination of acetic acid and tautomerization of the resulting 2-acetoxy-6-nitroquinoline during aqueous work-up (or via a separate hydrolysis step) yields the thermodynamically stable 6-nitroquinolin-2(1H)-one.[2]

Caption: Mechanism for the rearrangement of an N-oxide to a 2-quinolone.

Experimental Protocol: Rearrangement

-

Reaction Setup: In a round-bottom flask, suspend 6-nitroquinoline N-oxide (19.0 g, 0.1 mol) in acetic anhydride (100 mL).

-

Reaction: Heat the mixture to reflux (approx. 140°C) for 2-3 hours. The solid should dissolve as the reaction proceeds.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto ice (200 g). The excess acetic anhydride will be hydrolyzed.

-

Isolation: The product, 6-nitroquinolin-2(1H)-one, will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

-

Purification: The product is often of high purity after washing. If necessary, it can be recrystallized from glacial acetic acid or a large volume of ethanol.

Quantitative Data: Part II (a & b)

| Step | Reagent | Molar Mass | Amount (0.1 mol scale) | Molar Eq. | Role | Yield |

| IIa | 6-Nitroquinoline | 174.16 | 17.4 g | 1.0 | Substrate | - |

| m-CPBA (~77%) | 172.57 | 24.7 g | 1.1 | Oxidizing Agent | ~85-95% | |

| IIb | 6-Nitroquinoline N-oxide | 190.16 | 19.0 g | 1.0 | Substrate | - |

| Acetic Anhydride | 102.09 | 100 mL | Excess | Reagent & Solvent | ~80-90% | |

| Product | 6-Nitroquinolin-2(1H)-one | 190.16 | - | - | Intermediate | - |

Part III: Synthesis of this compound

The final step converts the 2-quinolone, a cyclic amide (lactam), into the target 2-chloroquinoline. This is achieved using a powerful chlorinating/dehydrating agent.

Principle and Mechanism

The conversion of a 2-quinolone to a 2-chloroquinoline is a standard transformation that utilizes phosphorus oxychloride (POCl₃). The mechanism involves the tautomerization of the 2-quinolone (lactam) to its 2-hydroxyquinoline (lactim) form. The hydroxyl group is then activated by POCl₃ via phosphorylation, forming a dichlorophosphoryl intermediate, which is an excellent leaving group. Finally, a chloride ion (from POCl₃) acts as a nucleophile, attacking the C2 position and displacing the phosphate group to yield the 2-chloroquinoline product. The reaction is often facilitated by an organic base or performed in neat POCl₃ under reflux.

Caption: Experimental workflow for the chlorination of 6-nitroquinolin-2(1H)-one.

Experimental Protocol: Chlorination

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser (with a calcium chloride drying tube), add 6-nitroquinolin-2(1H)-one (9.5 g, 0.05 mol).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 25 mL, ~0.27 mol) to the flask.

-

Reaction: Heat the mixture gently to reflux (approx. 105-110°C) using an oil bath. Continue heating for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Allow the reaction mixture to cool to room temperature. Very slowly and cautiously, pour the reaction mixture onto a large amount of crushed ice (approx. 300 g) in a large beaker with stirring. This is a highly exothermic and gas-evolving process.

-

Neutralization and Isolation: Once the quenching is complete, carefully neutralize the acidic solution with a cold, concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is ~7-8. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol or isopropanol to afford pure this compound.

Quantitative Data: Part III

| Reagent | Molar Mass ( g/mol ) | Amount Used | Molar Eq. | Role |

| 6-Nitroquinolin-2(1H)-one | 190.16 | 9.5 g | 1.0 | Starting Material |

| Phosphorus Oxychloride | 153.33 | 25 mL | ~5.4 | Reagent & Solvent |

| Product | This compound | 208.60 | - | Yield: ~85-95% |

Conclusion

This guide outlines a robust and logical three-part synthetic route to this compound starting from p-nitroaniline. The strategy leverages the regiochemical control of the Skraup reaction, followed by a reliable N-oxidation/rearrangement sequence to install the 2-oxo functionality, which is finally converted to the target chloro-substituent. By understanding the mechanistic underpinnings and adhering to the detailed protocols, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and materials science.

References

-

Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. [Link]

-

Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. [Link]

-

Oae, S., Kitao, T., & Kitaoka, Y. (1963). The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. Journal of the American Chemical Society, 85(18), 2899–2903. [Link]

- Finar, I. L. (1973). Organic Chemistry, Volume 1 (6th ed.). Longman.

-

Wikipedia contributors. (2023). Skraup reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Drake, N. L., et al. (1955). 6-Methoxy-8-nitroquinoline. Organic Syntheses, Coll. Vol. 3, p.601. [Link]

-

Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. [Link]

-

Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

-

ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]

-

Sasaki, T., et al. (1998). Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. ResearchGate. [Link]

-

Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020). PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis of substituted 8-acetoxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

laboratory synthesis methods for 2-Chloro-6-nitroquinoline

An In-depth Technical Guide to the Laboratory Synthesis of 2-Chloro-6-nitroquinoline

Abstract

This technical guide provides a comprehensive overview of the principal laboratory methods for the synthesis of this compound (C₉H₅ClN₂O₂), a key heterocyclic intermediate in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in pharmacology, and the presence of a chloro group at the 2-position and a nitro group at the 6-position offers versatile handles for further functionalization, enabling the creation of diverse molecular libraries for therapeutic screening.[1][2][3] This document, intended for researchers and drug development professionals, details two robust synthetic pathways, elucidates the mechanistic rationale behind experimental choices, and provides actionable, step-by-step protocols. The core methods discussed are the deoxygenative chlorination of 6-nitroquinoline-N-oxide and the direct chlorination of 2-hydroxy-6-nitroquinoline. A comparative analysis of these routes is presented to guide chemists in selecting the most appropriate method based on precursor availability, scalability, and safety considerations.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical characteristics of the target compound is essential for its synthesis, purification, and handling.

| Property | Value | Source |

| CAS Number | 6635-10-5 | Inferred from related structures |

| Molecular Formula | C₉H₅ClN₂O₂ | [4] |

| Molecular Weight | 208.60 g/mol | [4] |

| Appearance | Expected to be a yellow or light brown solid | [5] |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

Core Synthetic Pathways

The synthesis of this compound is most effectively achieved through methods that selectively introduce a chlorine atom at the C-2 position of a pre-functionalized 6-nitroquinoline core. The electron-withdrawing nature of the nitro group deactivates the benzene portion of the quinoline ring towards electrophilic substitution, making late-stage nitration of 2-chloroquinoline challenging and prone to isomeric mixtures. Therefore, state-of-the-art syntheses commence with 6-nitroquinoline or a closely related precursor.

Method 1: N-Oxidation and Subsequent Deoxygenative Chlorination

This is arguably the most reliable and widely applicable method for synthesizing 2-chloroquinolines. The strategy hinges on the activation of the C-2 position via the formation of an N-oxide intermediate.

Scientific Rationale: The direct nucleophilic substitution of a hydride at the C-2 position of quinoline is energetically unfavorable. However, oxidation of the quinoline nitrogen to an N-oxide dramatically alters the electronic landscape of the molecule. The N-oxide group strongly withdraws electron density from the C-2 and C-4 positions, rendering them highly electrophilic and susceptible to nucleophilic attack. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride serves a dual purpose: it delivers the chloride nucleophile and facilitates the removal of the N-oxide oxygen, driving the reaction towards the formation of the stable 2-chloroquinoline product.[6]

Diagram 1: General Workflow for Method 1

Caption: Workflow for the synthesis of this compound via an N-oxide intermediate.

Experimental Protocol: Method 1

Part A: Synthesis of 6-Nitroquinoline-N-oxide

-

Materials: 6-Nitroquinoline, hydrogen peroxide (30%), glacial acetic acid.

-

Procedure:

-

In a round-bottom flask, suspend 6-nitroquinoline (1.0 eq) in glacial acetic acid.

-

Heat the mixture gently to 60-70 °C with stirring to aid dissolution.

-

Once a homogenous solution is achieved, add hydrogen peroxide (30%, ~3.0 eq) dropwise, ensuring the temperature does not exceed 80 °C. The reaction is exothermic.

-

After the addition is complete, maintain the reaction at 75 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8.

-

The N-oxide product often precipitates as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without extensive purification.[7]

-

Part B: Synthesis of this compound

-

Materials: 6-Nitroquinoline-N-oxide, phosphorus oxychloride (POCl₃).

-

Procedure:

-

Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the crude 6-nitroquinoline-N-oxide (1.0 eq).

-

Slowly add phosphorus oxychloride (POCl₃, ~5.0-10.0 eq, serving as both reagent and solvent) at room temperature.

-

Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

-

The crude product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any residual acid, then with a dilute sodium bicarbonate solution, and finally with water again until the filtrate is neutral.

-

Dry the crude product under vacuum. Purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

-

Method 2: Direct Chlorination of 2-Hydroxy-6-nitroquinoline

This pathway is an excellent alternative if the 2-hydroxy precursor is readily available. 2-Hydroxyquinolines exist in tautomeric equilibrium with their corresponding 2-quinolone form, and the hydroxyl group can be readily displaced by a chlorine atom using a strong chlorinating agent.

Scientific Rationale: The C-2 oxygen in 2-hydroxyquinoline (or 6-nitroquinolin-2-one) is a poor leaving group. Reagents like phosphorus oxychloride (POCl₃) activate the hydroxyl group by forming a phosphate ester intermediate. This intermediate is an excellent leaving group, facilitating a nucleophilic attack by a chloride ion (generated from POCl₃) at the C-2 position to yield the desired 2-chloroquinoline product.[8]

Diagram 2: General Workflow for Method 2

Caption: Workflow for the synthesis of this compound from its 2-hydroxy precursor.

Experimental Protocol: Method 2

-

Materials: 2-Hydroxy-6-nitroquinoline, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, catalytic).

-

Procedure:

-

Caution: This reaction must be conducted in a fume hood.

-

In a round-bottom flask fitted with a reflux condenser, combine 2-hydroxy-6-nitroquinoline (1.0 eq) and phosphorus oxychloride (POCl₃, ~5.0 eq).

-

Add a catalytic amount of DMF (1-2 drops). This can accelerate the reaction.

-

Heat the mixture to reflux (approx. 105 °C) for 2-3 hours. The reaction progress should be monitored by TLC.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Basify the aqueous solution with a cold, concentrated solution of sodium hydroxide or sodium carbonate to neutralize the excess acid and precipitate the product. Ensure the final pH is > 8.

-

Extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from ethanol or by silica gel chromatography.

-

Comparative Analysis of Synthetic Methods

The choice between Method 1 and Method 2 often depends on the availability of starting materials and desired scale.

| Parameter | Method 1 (N-Oxidation) | Method 2 (Direct Chlorination) |

| Starting Material | 6-Nitroquinoline | 2-Hydroxy-6-nitroquinoline |

| Number of Steps | Two | One |

| Key Reagents | H₂O₂/AcOH, POCl₃ | POCl₃ |

| Scalability | Generally good; N-oxidation is scalable. | Excellent; often preferred for large scale. |

| Advantages | Reliable activation of C-2. Starts from more basic quinoline core. | More direct, higher atom economy if starting material is available. |

| Disadvantages | Two distinct reaction steps. N-oxide isolation can sometimes be cumbersome. | Requires the synthesis of the 2-hydroxy precursor, which may itself require multiple steps (e.g., via Knorr or Conrad-Limpach synthesis).[9] |

| Safety Concerns | Handling of peroxide and POCl₃. | Handling of POCl₃. |

Safety and Handling

The synthesis of this compound involves hazardous materials that require strict adherence to safety protocols.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing heat and HCl gas. Always handle in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Acids (Acetic, Sulfuric, Nitric): Concentrated acids are corrosive and can cause severe burns. Use with caution in a fume hood. When diluting, always add acid to water, never the other way around.

-

Nitro Compounds: Aromatic nitro compounds are potentially toxic and should be handled with care. They can be absorbed through the skin.

-

Quenching: The quenching of POCl₃ with ice/water is a highly exothermic process that generates significant amounts of HCl gas. This must be done slowly, in a well-ventilated fume hood, and in a vessel large enough to contain any potential splashing.

Conclusion

The synthesis of this compound is readily achievable through well-established organo-chemical transformations. The N-oxidation of 6-nitroquinoline followed by deoxygenative chlorination provides a robust and reliable two-step pathway suitable for various research applications. For larger-scale syntheses or when the precursor is available, the direct chlorination of 2-hydroxy-6-nitroquinoline offers a more streamlined, single-step alternative. The strategic importance of this compound as a versatile building block ensures that these synthetic methods are of continued interest to the scientific community engaged in the discovery of novel therapeutics.

References

- Benchchem. An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 2-Amino-6-nitroquinoxaline.

- Choudhary, D., & Khokra, S. L. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).

- Benchchem. An In-depth Technical Guide to 7-Chloro-6-nitroquinoline (CAS: 58416-31-2).

- Sigma-Aldrich. 6-Nitroquinoline 98.

- Benchchem. 2-Chloro-6-nitroquinoxaline|Research Chemical.

- Alfa Chemistry. CAS 6272-25-9 2-Chloro-6-nitroquinoxaline.

- Google Patents. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.

- Mol-Instincts. This compound.

- ChemicalBook. 6-NITROQUINOLINE | 613-50-3.

- Wikipedia. Sandmeyer reaction.

- Benchchem. Application Notes and Protocols: Synthesis of 2-Ethyl-6-nitroquinolin-4-amine from 4-Chloroquinolines.

- Benchchem. An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- L.S.College, Muzaffarpur. Sandmeyer reaction.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery.

- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.

- Organic Chemistry Portal. Sandmeyer Reaction.

- ResearchGate. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.

- ChemicalBook. 6-NITROQUINOLINE CAS#: 613-50-3.

- Benchchem. An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-6-nitroquinoline.

- ChemicalBook. 6-NITROQUINOLINE synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis.

- Organic Chemistry Portal. Synthesis of quinolines.

- PMC. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline.

- PubChem. 6-Nitroquinoline.

- Journal of the Serbian Chemical Society. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.

- Benchchem. Synthesis of 2-Hydroxy-6-nitrobenzaldehyde: Application Notes and Protocols.

- Google Patents. EP0132714B1 - Process for the preparation of quinolines.

- ChemicalBook. 2-Chloro-6-hydroxyquinoline synthesis.

- Organic Syntheses. 6-methoxy-8-nitroquinoline.

- Wikipedia. 4-Nitroquinoline 1-oxide.

- PubMed. Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8- dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86.

- Guidechem. How to prepare 2-Hydroxy-6-chloroquinoxaline?.

- ResearchGate. Deoxygenative chlorination of pyridine N-oxide.

- Wikipedia. Nitroquinoline-N-oxide reductase.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 6-NITROQUINOLINE | 613-50-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 8. 2-Chloro-6-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. iipseries.org [iipseries.org]

solubility of 2-Chloro-6-nitroquinoline in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-6-nitroquinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic intermediate in synthetic chemistry. Recognizing the limited availability of consolidated public data, this document synthesizes foundational physicochemical principles with robust, field-proven experimental methodologies. We delve into the molecular properties of this compound to ground solubility predictions, present a detailed protocol for the authoritative Shake-Flask equilibrium solubility method, and offer guidance on data interpretation. This guide is designed to empower researchers, process chemists, and formulation scientists with the necessary theoretical framework and practical tools to accurately determine and leverage the solubility of this compound in various organic solvent systems, ensuring reproducibility and process optimization.

Introduction: The Critical Role of Solubility

This compound is a substituted quinoline of significant interest as a building block in medicinal chemistry and materials science. Its chemical structure, featuring a quinoline core, a deactivating nitro group, and a reactive chloro group, makes it a versatile precursor for a range of more complex molecules. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physicochemical property that dictates its behavior in virtually every stage of development, from reaction kinetics and purification to formulation and bioavailability.[][2] An in-depth understanding of how this compound interacts with different organic solvents is paramount for optimizing synthetic yields, designing efficient crystallization processes, and developing stable formulations.

This guide moves beyond a simple data table, providing the causal logic behind solubility phenomena and equipping the user with the means to generate reliable, self-validating data.

Physicochemical Profile of this compound

To understand the solubility of a compound, one must first understand the molecule itself. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction; polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3][4] The structural features of this compound provide clear indicators of its expected behavior.

Molecular Structure:

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂O₂ | [5] |

| Molecular Weight | 208.6 g/mol | [5] |

| Melting Point | 236-237°C | [6] |

| Boiling Point | 363.4°C at 760 mmHg (Predicted) | [6] |

| Polar Surface Area | 41.8 Ų (Predicted for analogue) | [7] |

| logP | 3.34 (Predicted for analogue) | [7] |

The presence of the electronegative nitrogen and oxygen atoms in the quinoline ring and the nitro group introduces significant polarity and dipole moments. The nitro group, in particular, is a strong electron-withdrawing group, increasing the molecule's polarity. However, the aromatic carbocyclic rings constitute a significant non-polar region. This amphiphilic nature suggests that this compound will exhibit moderate to good solubility in polar aprotic solvents and limited solubility in highly non-polar or highly polar protic solvents like water. The predicted logP (a measure of lipophilicity) for a close analogue further suggests a preference for organic phases over aqueous ones.[7]

Theoretical Framework: Solvent Properties and Their Impact

The choice of solvent is a critical experimental decision. Its impact on solubility is governed by several key physical properties that influence its ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.

-

Polarity and Dielectric Constant: Polarity is a measure of the separation of charge in a molecule.[4] The dielectric constant is a quantitative measure of a solvent's ability to separate ions. Solvents with high dielectric constants are effective at dissolving polar and ionic compounds.[4]

-